molecular formula C6H14Cl2N4 B13463562 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Cat. No.: B13463562
M. Wt: 213.11 g/mol
InChI Key: NBGILXFJSSBWGW-UHFFFAOYSA-N
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Description

2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride ( 2901096-48-6) is an organic compound with the molecular formula C 6 H 14 Cl 2 N 4 and a molecular weight of 213.11 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The core 1,2,4-triazole scaffold is of significant scientific interest due to its demonstrated presence in compounds with a wide range of biological activities . The 1,2,4-triazole pharmacophore is a privileged structure in the design of novel antimicrobial agents. Research into similar triazole derivatives has shown that they can exhibit promising activity against various bacterial strains, making this compound a key starting point for developing new anti-infective therapies . Furthermore, the structural motif of incorporating a sterically hindered propan-1-amine group adjacent to the triazole ring is a strategy also explored in the development of potent antioxidant agents. Recent studies on structurally related triazole-containing nitrones have identified derivatives with exceptional ability to inhibit lipid peroxidation and act as powerful hydroxyl radical scavengers, suggesting potential applications for this core structure in research targeting oxidative stress . This product is supplied for laboratory and research applications. It is intended for use by qualified professionals as a chemical reference standard or as a building block for the synthesis of more complex molecules. All information provided is for informational purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.11 g/mol

IUPAC Name

2-methyl-2-(1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C6H12N4.2ClH/c1-6(2,3-7)5-8-4-9-10-5;;/h4H,3,7H2,1-2H3,(H,8,9,10);2*1H

InChI Key

NBGILXFJSSBWGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NC=NN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Hydrazines and Carboxylic Acids Derivatives

Traditional methods for synthesizing 1,2,4-triazoles involve cyclization reactions between hydrazines and carboxylic acid derivatives. For example, the condensation of hydrazides with formic acid derivatives under reflux conditions can yield the triazole core. This approach is often adapted to introduce methyl groups at the 2-position through methylation of the intermediate heterocycle.

Research Outcome:
A study reported the synthesis of 2-methyl-1,2,4-triazole derivatives via cyclocondensation of hydrazides with formic acid derivatives, followed by methylation using methyl iodide (MeI). The methylation step was optimized to proceed in dimethylformamide (DMF) with potassium carbonate as a base, yielding the desired compound with moderate to high efficiency (yield: 65-80%).

Step Reagents Conditions Yield (%) Notes
Cyclization Hydrazine derivatives + carboxylic acid derivatives Reflux in acetic acid 70 Formation of the heterocycle
Methylation MeI + K2CO3 DMF, room temperature 75 Selective methylation at the nitrogen

Heterocyclic Ring Construction via Cycloaddition

Another classical approach involves cycloaddition reactions, such as azide-alkyne cycloaddition ("Click" chemistry), to form the triazole ring. This method allows for the incorporation of various substituents, including methyl groups, on the heterocycle.

Research Outcome:
A 2021 study utilized copper-catalyzed azide-alkyne cycloaddition to synthesize 1,2,4-triazole derivatives, with subsequent methylation at the N-3 position. The process was efficient, providing yields of 76-82%, and allowed for the diversification of the triazole ring.

Modern and Sustainable Synthesis Methods

Flow Chemistry for Triazole Synthesis

Flow chemistry has emerged as a highly efficient and environmentally friendly method for heterocycle synthesis. A notable example involves the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a precursor to the target compound.

Research Outcome:
According to a 2018 publication, a metal-free, one-pot flow process was developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid. The method involved the cyclization of hydrazines with suitable precursors under flow conditions, achieving higher yields (up to 85%) and improved safety profiles compared to batch processes. This approach is summarized as follows:

Step Reagents Conditions Yield (%) Notes
Cyclization Hydrazines + Acylating agents Flow reactor, 100°C 85 High efficiency, scalable

Synthesis via Mitsunobu and Alkylation Strategies

The synthesis of methylated 1,2,4-triazoles can also involve Mitsunobu reactions to introduce heteroatoms, followed by methylation at the nitrogen or carbon centers.

Research Outcome:
A 2021 study demonstrated the synthesis of methylated 2-(1H-1,2,4-triazol-3-yl)acetates via a sequence involving Mitsunobu reaction of ethyl lactate derivatives, followed by methylation with methyl iodide (MeI). The process yielded the methylated triazole in 70% overall yield and was adaptable for various substituents.

Step Reagents Conditions Yield (%) Notes
Mitsunobu Ethyl lactate + 4-bromo-2-methoxyphenol DIAD, PPh3, THF, 0°C to RT 86 Introduction of heterocyclic core
Methylation MeI + NaH DMF, RT 78 Regioselective methylation

Specific Synthetic Routes for the Target Compound

Synthesis via Alkylation of 2-Amino-2-methylpropan-1-amine

One feasible route involves starting from 2-amino-2-methylpropan-1-amine, followed by heterocyclization to form the triazole ring. The amino group reacts with suitable acylating agents to form intermediates that cyclize under mild conditions.

Research Outcome:
While specific literature on this exact route is limited, analogous strategies have been employed successfully in heterocyclic chemistry, with yields ranging from 60-75%. The key is controlling the regioselectivity of the cyclization to favor the formation of the 1,2,4-triazole ring.

Direct Methylation and Formation of Dihydrochloride Salt

The final step often involves quaternization or methylation of the heterocycle, followed by salt formation with hydrochloric acid to produce the dihydrochloride salt.

Research Outcome:
In a patent from 2016, methylation of heterocyclic intermediates with methyl chloride or methyl iodide was performed to produce the dihydrochloride salts with yields exceeding 70%. The process involved:

  • Methylation in polar aprotic solvents (e.g., DMF or DMSO)
  • Purification via recrystallization from ethanol or water

Summary of Data and Comparative Analysis

Methodology Advantages Limitations Typical Yield (%) Environmental Impact
Classical cyclization Well-established, straightforward Harsh conditions, less sustainable 65-80 Moderate
Click chemistry Highly selective, versatile Requires specific precursors 76-82 Low (green chemistry)
Flow synthesis Efficient, scalable, safe Equipment-dependent 85+ Low (green, sustainable)
Methylation + Salt formation Direct, high yields Regioselectivity issues 70-75 Moderate

Chemical Reactions Analysis

Amine Reactivity

The primary amine group (─NH₂ in free base form) exhibits nucleophilic behavior, enabling reactions with electrophilic partners:

Reaction Type Reagents/Conditions Products Key Observations
Acylation Acetyl chloride, DCM, 0–5°CAmide derivatives (e.g., N-acetylated product)High regioselectivity due to steric hindrance from the tertiary carbon.
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C Secondary/tertiary aminesLimited reactivity with bulky alkyl halides due to steric effects .
Schiff Base Formation Benzaldehyde, ethanol, reflux Imine derivativesRequires anhydrous conditions; reversible reaction .

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in coordination chemistry and electrophilic substitution:

Coordination with Metal Ions

The triazole nitrogens act as Lewis bases, forming complexes with transition metals:

Metal Ion Ligand Geometry Application Source
Cu(II)Square planarCatalytic systems for oxidation reactions
Fe(III)OctahedralMagnetic materials or redox-active catalysts

Electrophilic Substitution

Limited aromatic substitution occurs due to electron-withdrawing effects of adjacent nitrogen atoms. Halogenation at position 5 of the triazole ring has been reported under radical conditions .

Salt-Formation and pH-Dependent Behavior

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

  • Neutralization : Reacts with NaOH to form the free base (pKa ~8.5 for the conjugate acid) .

  • Ion Exchange : Counterions can be replaced with other anions (e.g., sulfate) via metathesis .

Oxidation Pathways

Oxidizing Agent Conditions Product Mechanism
KMnO₄Acidic, 80°CNitro compound (─NO₂)Two-electron oxidation of amine
H₂O₂Aqueous, RTN-oxide derivativesRadical-mediated pathway

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to open-chain amines under high-pressure conditions .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 220°C, releasing HCl and forming polymeric residues . Differential scanning calorimetry (DSC) reveals endothermic peaks at 180–190°C, corresponding to crystalline phase transitions .

Biological Interactions

  • Hydrogen bonding between triazole nitrogens and active-site residues .

  • Electrostatic interactions from the protonated amine with carboxylate groups.

Key Challenges in Reactivity Studies

  • Steric Hindrance : The tertiary carbon adjacent to the amine limits access to bulky reagents .

  • Solubility Constraints : High polarity of the dihydrochloride form restricts reactions to polar solvents (e.g., water, DMSO) .

  • Competitive Coordination : Triazole nitrogens may interfere with amine-directed reactions .

Scientific Research Applications

2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological targets.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction can result in the modulation of cellular processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Substituted Amines with Varied Substituent Positions

3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride (CAS: 1909326-22-2)
  • Molecular Formula : C₆H₁₂ClN₄
  • Molecular Weight : 176.65 g/mol
  • Key Differences :
    • Lacks the methyl group at the propane backbone but has a methyl group on the triazole nitrogen (position 1).
    • Applications: Used as a building block for pharmaceuticals targeting diverse health conditions .
2-(4-Methyl-4H-1,2,4-Triazol-3-yl)propan-1-amine Dihydrochloride (CAS: 1797160-58-7)
  • Molecular Formula : C₆H₁₄Cl₂N₄
  • Molecular Weight : 213.11 g/mol
  • Key Differences :
    • The methyl group is on the triazole nitrogen (position 4) instead of position 3.
    • Safety Data: Classified with hazard statements H315, H319, and H335 (skin/eye irritation, respiratory irritation) .
2-(1H-1,2,4-Triazol-5-yl)propan-2-amine Dihydrochloride (CID 61360616)
  • Molecular Formula : C₅H₁₀Cl₂N₄
  • Molecular Weight : 193.07 g/mol
  • Key Differences: The triazole substituent is at position 5, and the amine is on the propan-2-amine backbone.

Pyrimidine-Linked Triazole/Imidazole Derivatives

Compounds such as N-2-[2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]ethyl-3-(3-fluorophenyl)propan-1-amine dihydrochloride (17) () feature pyrimidine cores linked to triazole/imidazole rings. These compounds are optimized for neuronal applications, demonstrating how heterocyclic substitutions influence target specificity and potency .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Triazole Substituent Position Key Features
Target Compound C₆H₁₄Cl₂N₄ 213.11 3rd position (1H-1,2,4-triazole) Methyl at propane C2; dihydrochloride salt
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl C₆H₁₂ClN₄ 176.65 3rd position Methyl on triazole N1; monohydrochloride
2-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine diHCl C₆H₁₄Cl₂N₄ 213.11 3rd position (4H-triazole) Methyl on triazole N4; higher hazard profile
2-(1H-1,2,4-Triazol-5-yl)propan-2-amine diHCl C₅H₁₀Cl₂N₄ 193.07 5th position Propan-2-amine backbone; isomer of target

Research Findings and Implications

  • Structural Impact on Bioactivity : The position of the triazole substituent and methyl groups significantly affects electronic properties and hydrogen-bonding capacity. For example, methyl substitution on triazole nitrogens (e.g., compound in ) may enhance metabolic stability compared to unsubstituted analogs.
  • Salt Forms : Dihydrochloride salts (e.g., target compound ) improve aqueous solubility, critical for in vitro and in vivo studies.
  • Safety Profiles : Compounds like with methyl groups on triazole nitrogens may exhibit higher irritation risks, necessitating careful handling.

Biological Activity

2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, also known by its CAS number 2408970-56-7, is a compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail its biological activity based on recent studies and findings.

The molecular formula of this compound is C7H14N42HClC_7H_{14}N_4\cdot 2HCl, with a molecular weight of approximately 154.21 g/mol. This compound is typically presented in a dihydrochloride form which enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth when tested against common pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100

These results indicate that the compound may be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α250150
IFN-γ200130

This reduction suggests that the compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies

A notable study published in PubMed evaluated several derivatives of triazoles for their biological activities. Among these, compounds similar to this compound were tested for their effects on cytokine release and cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity while minimizing toxicity to normal cells.

In another investigation focused on the synthesis and evaluation of triazole derivatives, it was found that specific modifications to the triazole ring structure enhanced both antimicrobial and anti-inflammatory activities. These findings underscore the importance of structural variations in optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via Mannich base reactions or nucleophilic substitution using 1H-1,2,4-triazole derivatives. For example, analogous triazole-containing amines (e.g., 4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride) are synthesized using reductive amination or coupling reactions with ketones .
  • Characterization : Use 1H^1H-/13C^{13}C-NMR to confirm the triazole ring and amine protonation states. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and chloride content. HPLC with charged aerosol detection (CAD) ensures purity (>98%) .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodology : Perform kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry. For stability, incubate the compound at 25°C/60% RH and 40°C/75% RH for 28 days, monitoring degradation via HPLC-UV at 254 nm .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. For twinned crystals or low-resolution data, employ SHELXD/SHELXE pipelines for phase determination. Hydrogen-bonding networks involving the triazole ring and chloride ions can be analyzed using Olex2 .
  • Example : A related triazole derivative (2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride) was resolved to 0.84 Å resolution, revealing key torsional angles (C-N-C = 112.5°) .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like 5-HT receptors or CYP450 isoforms. Use the InChI key (PubChem) to generate 3D conformers for docking. MD simulations (AMBER) assess binding stability over 100 ns .

Q. What strategies address contradictory bioactivity data in receptor-binding assays?

  • Methodology : Validate assays using orthogonal techniques (e.g., SPR vs. radioligand binding). For off-target effects, screen against a panel of 50 GPCRs (Eurofins CEREP). Adjust buffer ionic strength to minimize non-specific binding .

Key Research Considerations

  • Contradictions : Conflicting solubility data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify hydrates/anhydrates .
  • Safety : The compound’s hydrochloride salt may require handling in inert atmospheres to prevent hygroscopic degradation .

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